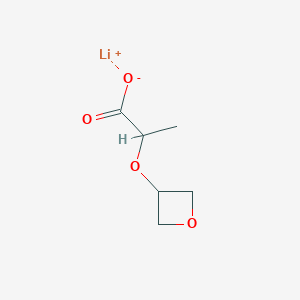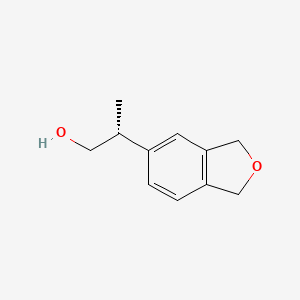![molecular formula C13H17N3O B2605752 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile CAS No. 2202367-39-1](/img/structure/B2605752.png)
3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile, also known as ABT-639, is a selective T-type calcium channel blocker. It has been studied extensively for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Transformations
Research has demonstrated the utility of related pyridine and pyridine-carbonitrile compounds in various chemical transformations, highlighting the potential applications of 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile in synthetic chemistry. For instance, anti-oximes of 2-pyridylacetic acid esters, bearing structural similarities to the compound , have been shown to rapidly transform into pyridine-2-carbonitrile under a variety of conditions. This reactivity suggests the potential of this compound in facilitating novel organic synthesis pathways or in the deprotection strategies leading to nitrile derivatives (Kim, Lantrip, & Fuchs, 2001).
Fluorescence and Antimicrobial Properties
Another study explored the synthesis and properties of a fluorescent compound derived from similar chemical frameworks, which did not demonstrate significant antimicrobial activity but showed weak to moderate antioxidant activity. This indicates the potential research application of this compound in the development of fluorescent probes for biochemical and medical research, albeit its potential biological activities would need to be explored further (Ibrahim et al., 2018).
Catalysis and Environmental Applications
Research on related compounds has also revealed their application in catalysis, such as water oxidation processes. The synthesis and characterization of Ru complexes, for instance, demonstrated the potential of pyridine derivatives in enhancing catalytic efficiencies for environmental applications, suggesting that this compound could find applications in catalysis, particularly in reactions related to environmental sustainability (Zong & Thummel, 2005).
Coordination Chemistry and Material Science
Additionally, the coordination behavior and structural analysis of compounds containing pyridine and benzoxazole rings, akin to the structure of interest, have been extensively studied. Such compounds have demonstrated intriguing coordination properties, which could be leveraged in material science for the development of novel materials with specific magnetic, electronic, or optical properties (Garza-Ortiz et al., 2013).
Propiedades
IUPAC Name |
3-(1-tert-butylazetidin-3-yl)oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-7-15-5-4-10(12)6-14/h4-5,7,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKPJOUYBRBMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2605669.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)
![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)



![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B2605680.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2605685.png)

![N-(4-acetylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2605690.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2605691.png)
